2-(Pyridin-3-ylmethylsulfanyl)pyridine 2-(Pyridin-3-ylmethylsulfanyl)pyridine
Brand Name: Vulcanchem
CAS No.: 4262-04-8
VCID: VC11937207
InChI: InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2
SMILES: C1=CC=NC(=C1)SCC2=CN=CC=C2
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol

2-(Pyridin-3-ylmethylsulfanyl)pyridine

CAS No.: 4262-04-8

Cat. No.: VC11937207

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-ylmethylsulfanyl)pyridine - 4262-04-8

Specification

CAS No. 4262-04-8
Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
IUPAC Name 2-(pyridin-3-ylmethylsulfanyl)pyridine
Standard InChI InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2
Standard InChI Key HSXDYHXBGMQDNZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SCC2=CN=CC=C2
Canonical SMILES C1=CC=NC(=C1)SCC2=CN=CC=C2

Introduction

Chemical Identity and Structural Characteristics

PropertyValue/DescriptionSource Analogy
Molecular FormulaC11H10N2S
Exact Mass202.0565 Da
XLogP32.9 (predicted)
Hydrogen Bond Acceptors3
UV-Vis λmax (in hexane)~270 nm (π→π* transition of pyridine rings)

Spectroscopic Characterization

  • NMR: The 1H-NMR spectrum of analogous compounds (e.g., 2-(pyridin-2-ylmethylsulfanyl)pyridine) shows distinct signals for pyridine protons (δ 7.1–8.6 ppm) and methylene (-SCH2-) groups (δ 3.8–4.2 ppm) .

  • IR: Stretching vibrations for C=N (1600–1640 cm⁻¹) and C-S (680–720 cm⁻¹) are characteristic .

Synthetic Routes and Optimization

General Synthesis Strategies

The compound can be synthesized via nucleophilic substitution or metal-catalyzed coupling. A representative pathway involves:

  • Thiolation: Reaction of 3-(chloromethyl)pyridine with pyridine-2-thiol in the presence of a base (e.g., K2CO3) .

  • Oxidative Coupling: Using FeBr3 or CuCl2 to facilitate S–C bond formation between pyridine-thiols and halides .

Table 2: Representative Synthetic Conditions

Reagents/ConditionsYield (%)Key ObservationsSource
3-(Chloromethyl)pyridine + Pyridine-2-thiol, K2CO3, DMF, 80°C72High regioselectivity
FeBr3 (10 mol%), TBHP, CH3CN, 70°C65Oxidative coupling; scalable

Challenges and Solutions

  • Byproduct Formation: Competing dimerization or over-oxidation may occur. Using stoichiometric oxidants (e.g., TBHP) and low temperatures minimizes side reactions .

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Physicochemical and Coordination Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to oxidation in air, forming sulfoxide derivatives .

Coordination Chemistry

The sulfur and nitrogen atoms enable ligand behavior in metal complexes:

  • Pd(II) Complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Fe(III) Adducts: Exhibit catalytic activity in oxidative transformations .

Table 3: Metal-Ligand Binding Constants (Log K)

Metal IonLog K (25°C)Application Context
Pd²⁺4.8Catalysis
Fe³⁺3.2Biomimetic oxidation

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